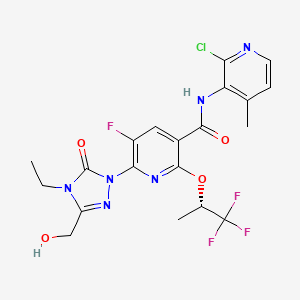![molecular formula C25H31ClN6O2 B10830791 (5R)-4-[(1S,6R)-5-[(2S)-2-(4-chlorophenyl)-3-(propan-2-ylamino)propanoyl]-2,5-diazabicyclo[4.1.0]heptan-2-yl]-5-methyl-6,8-dihydro-5H-pyrido[2,3-d]pyrimidin-7-one](/img/structure/B10830791.png)
(5R)-4-[(1S,6R)-5-[(2S)-2-(4-chlorophenyl)-3-(propan-2-ylamino)propanoyl]-2,5-diazabicyclo[4.1.0]heptan-2-yl]-5-methyl-6,8-dihydro-5H-pyrido[2,3-d]pyrimidin-7-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
NTQ1062, also known as compound 22b, is a potent and orally active inhibitor of the Akt family of protein kinases. It has shown significant antitumor efficacy in both in vitro and in vivo studies. The compound targets Akt1, Akt2, and Akt3 with high specificity, making it a promising candidate for cancer treatment .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of NTQ1062 involves multiple steps, including the formation of key intermediates and final coupling reactions. The detailed synthetic route includes:
Formation of Intermediate A: This involves the reaction of starting materials under specific conditions to form the first intermediate.
Formation of Intermediate B: Intermediate A undergoes further reactions, including cyclization and functional group modifications, to form Intermediate B.
Final Coupling Reaction: Intermediate B is coupled with another reagent under controlled conditions to form NTQ1062.
Industrial Production Methods
Industrial production of NTQ1062 follows a similar synthetic route but is optimized for large-scale production. This includes the use of high-yield reactions, efficient purification methods, and stringent quality control measures to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
NTQ1062 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify certain functional groups within the molecule.
Substitution: NTQ1062 can undergo substitution reactions, where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include modified derivatives of NTQ1062, which may have different biological activities and properties .
Scientific Research Applications
NTQ1062 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the Akt signaling pathway and its role in various cellular processes.
Biology: Investigated for its effects on cell proliferation, apoptosis, and cell cycle regulation.
Medicine: Explored as a potential therapeutic agent for the treatment of various cancers, including prostate cancer and breast cancer.
Industry: Utilized in the development of new anticancer drugs and as a reference compound in drug discovery
Mechanism of Action
NTQ1062 exerts its effects by inhibiting the activity of Akt kinases. The compound binds to the ATP-binding site of Akt1, Akt2, and Akt3, preventing their activation and subsequent phosphorylation of downstream targets. This inhibition leads to the induction of apoptosis, cell cycle arrest at the G0/G1 phase, and suppression of cell proliferation. The molecular targets and pathways involved include the PI3K-Akt-mTOR signaling pathway, which plays a critical role in cell survival, growth, and metabolism .
Comparison with Similar Compounds
Similar Compounds
GDC-0068: Another potent Akt inhibitor with similar mechanisms of action.
MK-2206: A selective allosteric inhibitor of Akt.
AZD5363: An ATP-competitive inhibitor of Akt.
Uniqueness of NTQ1062
NTQ1062 stands out due to its high specificity for Akt1, Akt2, and Akt3, as well as its potent antitumor efficacy in preclinical models. The compound’s favorable pharmacokinetic properties and oral bioavailability make it a promising candidate for further clinical development .
Properties
Molecular Formula |
C25H31ClN6O2 |
|---|---|
Molecular Weight |
483.0 g/mol |
IUPAC Name |
(5R)-4-[(1S,6R)-5-[(2S)-2-(4-chlorophenyl)-3-(propan-2-ylamino)propanoyl]-2,5-diazabicyclo[4.1.0]heptan-2-yl]-5-methyl-6,8-dihydro-5H-pyrido[2,3-d]pyrimidin-7-one |
InChI |
InChI=1S/C25H31ClN6O2/c1-14(2)27-12-18(16-4-6-17(26)7-5-16)25(34)32-9-8-31(19-11-20(19)32)24-22-15(3)10-21(33)30-23(22)28-13-29-24/h4-7,13-15,18-20,27H,8-12H2,1-3H3,(H,28,29,30,33)/t15-,18-,19+,20-/m1/s1 |
InChI Key |
RXNPEQZHMGFNAY-GEALJGNFSA-N |
Isomeric SMILES |
C[C@@H]1CC(=O)NC2=C1C(=NC=N2)N3CCN([C@H]4[C@@H]3C4)C(=O)[C@H](CNC(C)C)C5=CC=C(C=C5)Cl |
Canonical SMILES |
CC1CC(=O)NC2=C1C(=NC=N2)N3CCN(C4C3C4)C(=O)C(CNC(C)C)C5=CC=C(C=C5)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


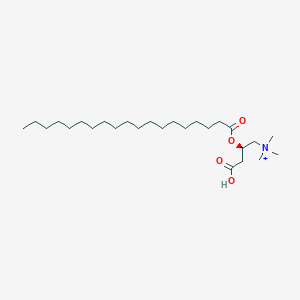
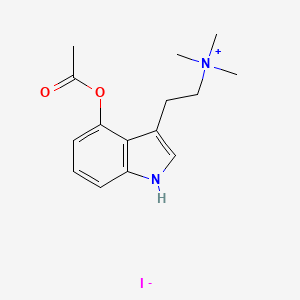
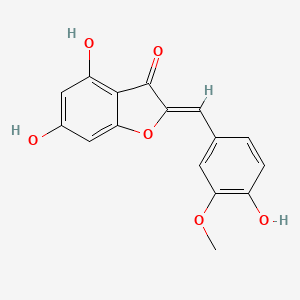
![[(2R,3S,4S,5R,6S)-6-[(2S,3R,4S,5R,6S)-2-[2-[4-[(2S,3R,4R,5R)-3,4-dihydroxy-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-3,5-dihydroxyphenyl]-5,7-dihydroxy-4-oxochromen-3-yl]oxy-4,5-dihydroxy-6-methyloxan-3-yl]oxy-3,4-dihydroxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate](/img/structure/B10830730.png)
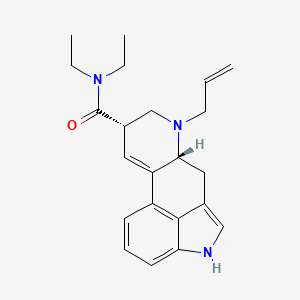

![(E)-1-(3-((3-(2-(4-Chloro-3-(trifluoromethyl)benzylidene)hydrazine-1-carbonyl)-6,6-dimethyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)carbamoyl)phenyl)-20-(2-methoxyethyl)-2,5,8,11,14,17-hexaoxa-20-azadocosan-22-oic acid](/img/structure/B10830767.png)
![(6aS,7S,10aR)-2-anilino-7-methyl-8-oxo-10a-phenyl-5,6,6a,7-tetrahydrobenzo[h]quinazoline-9-carbonitrile](/img/structure/B10830776.png)
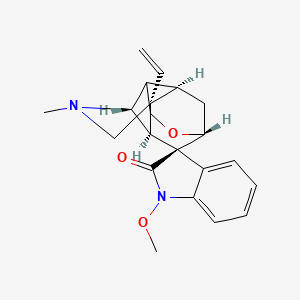
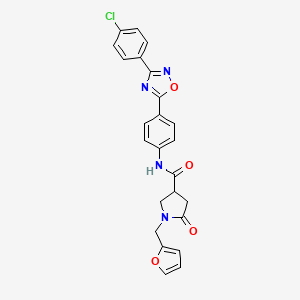
![[(2R)-3-carboxy-2-nonadecanoyloxypropyl]-trimethylazanium;chloride](/img/structure/B10830799.png)
![5-chloro-2-[[(1S,2R)-2-(6-fluoro-2,3-dimethylphenyl)-1-(2-oxo-3H-1,3,4-oxadiazol-5-yl)propyl]sulfamoyl]benzamide](/img/structure/B10830802.png)
